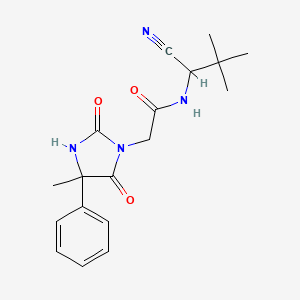

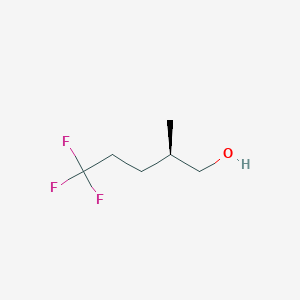

![molecular formula C17H12N4OS2 B3018565 N-((3-(噻吩-2-基)吡嗪-2-基)甲基)苯并[d]噻唑-2-甲酰胺 CAS No. 2034424-74-1](/img/structure/B3018565.png)

N-((3-(噻吩-2-基)吡嗪-2-基)甲基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves a reaction between a benzothiazole derivative and a pyrazine compound. In one study, a similar compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . This process was characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, which are standard methods for confirming the structure of synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using various spectroscopic techniques and crystallography. For instance, a novel pyrazole derivative was characterized by FT-IR, NMR, MS, UV-visible spectra, and single-crystal X-ray diffraction studies . The crystal structure can reveal the conformation of the molecule, including dihedral angles between rings and the presence of intramolecular hydrogen bonds or π-π stacking interactions, which are crucial for understanding the molecule's three-dimensional shape and potential reactivity.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole and pyrazine derivatives can be inferred from studies where these compounds undergo further reactions. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized via reactions with hydrazonoyl halides and ethyl chloroacetate . These reactions demonstrate the potential of the core structure to participate in further chemical transformations, which could be applied to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of specific functional groups, like the carboxamide in the title compound, can influence properties like solubility, melting point, and biological activity. The synthesized compounds' antibacterial, antifungal, and anticancer activities were evaluated in some studies, indicating their potential pharmaceutical applications . Additionally, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated to understand the role of non-covalent interactions in their physical properties .

Case Studies

The synthesized compounds have been evaluated for their biological activities in various studies. For instance, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were screened against several bacterial strains and MDA-MB-231 breast cancer cells . Similarly, bis-pyrazolyl-thiazoles were tested for anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for some derivatives . These case studies provide insight into the potential applications of the compound , suggesting that it may also possess similar biological properties.

科学研究应用

杂环合成和生物活性

杂环合成中的噻吩基腙乙酸酯:已经合成了与 N-((3-(噻吩-2-基)吡嗪-2-基)甲基)苯并[d]噻唑-2-甲酰胺 相关的化合物,以产生吡唑、异恶唑和嘧啶之类的衍生物。这些化合物因其潜在的药理特性而受到关注 (Mohareb 等人,2004)。

苯并[b]噻吩衍生物的生物活性:苯并[b]噻吩是一种与目标化合物相关的核心结构,已被发现具有广泛的药理特性,包括抗菌、抗真菌和抗炎活性。意义在于这些分子的多功能生物活性 (Isloor 等人,2010)。

抗菌和抗真菌活性:对 N-[4-(1,3-苯并噻唑-2-基甲酰氨基)苯基]吡嗪-2-甲酰胺 的研究揭示了其抗菌和抗真菌特性,强调了类似结构在开发新的抗菌剂中的潜力 (Senthilkumar 等人,2021)。

药物发现中的高级应用

抗癌潜力:对包含噻吩部分的双吡唑基-噻唑的研究突出了针对肝细胞癌的有希望的抗癌活性,表明相关化合物的治疗潜力 (Gomha 等人,2016)。

合成新衍生物的途径:合成新衍生物(如 3-(苯并[d][1,3]二氧杂-5-基)-5-(3-甲基噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲酰胺)的努力展示了创建具有潜在生物活性的化合物的先进方法 (Kumara 等人,2018)。

作用机制

Target of Action

It’s worth noting that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

属性

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c22-16(17-21-11-4-1-2-5-13(11)24-17)20-10-12-15(19-8-7-18-12)14-6-3-9-23-14/h1-9H,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSKBUSZNIQDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

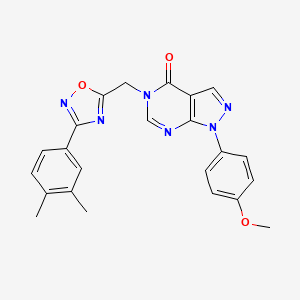

![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)

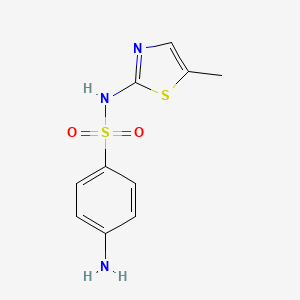

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)

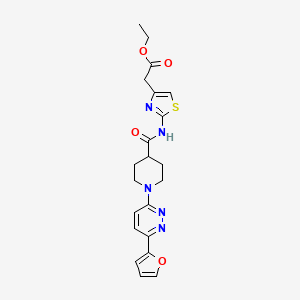

![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)